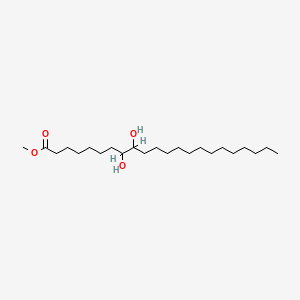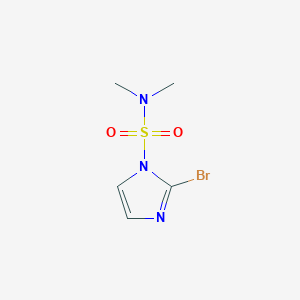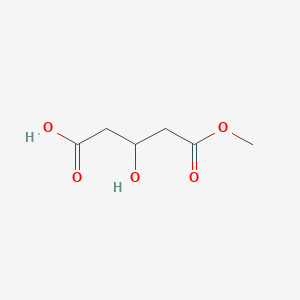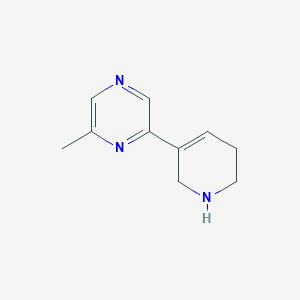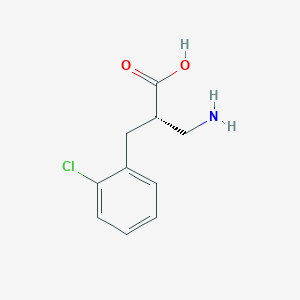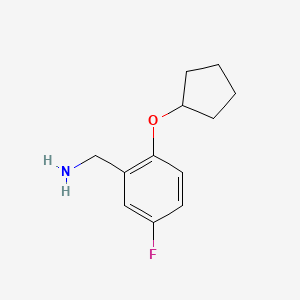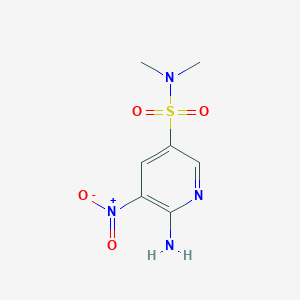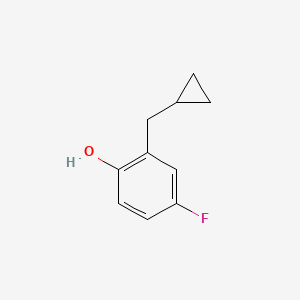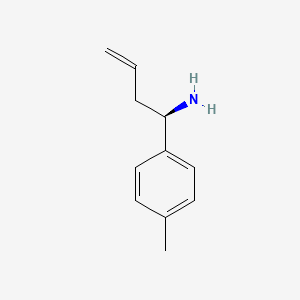
(R)-1-(p-Tolyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-methylphenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. It features a but-3-en-1-amine backbone with a 4-methylphenyl group attached to the first carbon. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-methylphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and allylamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under mild conditions, with solvents like ethanol or methanol, and at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-methylphenyl)but-3-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-methylphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the but-3-en-1-amine backbone can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: ®-1-(4-methylphenyl)but-3-en-1-amine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: This compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its amine functionality and structural features.
Industry
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-methylphenyl)but-3-en-1-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-methylphenyl)but-3-en-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4-methylphenyl)but-3-en-1-amine: The racemic mixture of the compound.
1-(4-methylphenyl)butane-1-amine: A similar compound with a saturated backbone.
Uniqueness
®-1-(4-methylphenyl)but-3-en-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and biological activity compared to its enantiomers and racemic mixtures.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3/t11-/m1/s1 |
InChI Key |
MDEULCRXFBSDTP-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC=C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


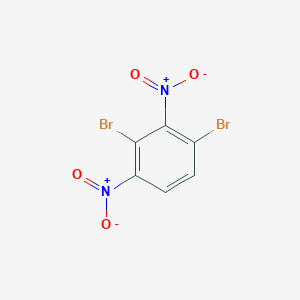
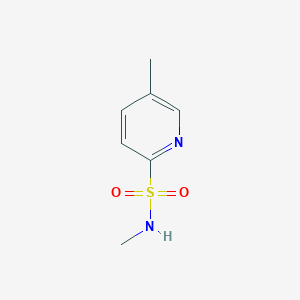
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
